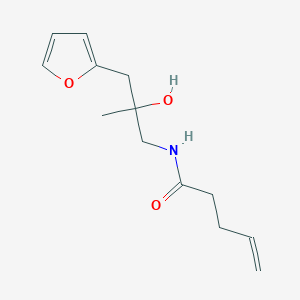
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide is a chemical compound that features a furan ring, a hydroxy group, and an amide linkage. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide can be achieved through a multi-step process. One common method involves the aldol-crotonic condensation of furfural with unsaturated methyl ketones, such as pent-4-en-2-one, in the presence of alcoholic sodium hydroxide. This reaction typically occurs at room temperature and yields the desired unsaturated ketone, which can then be further reacted with appropriate amines to form the final amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amide linkage can produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, modulating their activity. The amide linkage can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxypropyl)pent-4-enamide
- N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide
Uniqueness
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide is unique due to the presence of a hydroxy group on the furan ring, which can enhance its reactivity and binding properties
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-4-7-12(15)14-10-13(2,16)9-11-6-5-8-17-11/h3,5-6,8,16H,1,4,7,9-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWJOXCMIDQAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/new.no-structure.jpg)
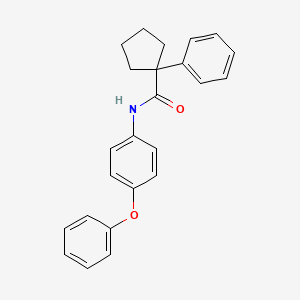
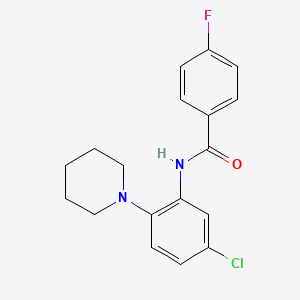
![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
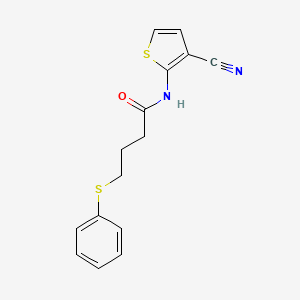
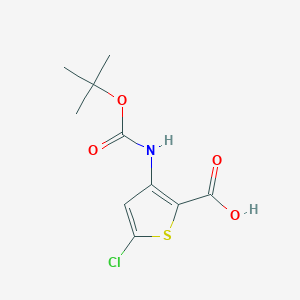
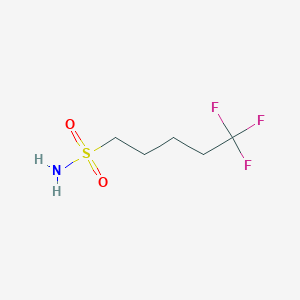
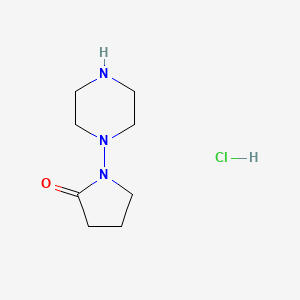
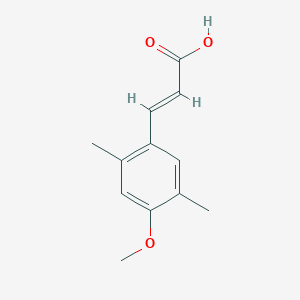
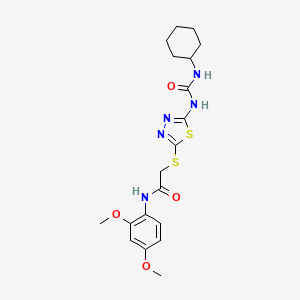
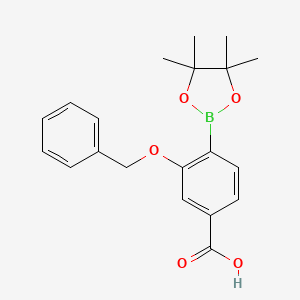
![N-(2-methoxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2467483.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride](/img/structure/B2467487.png)
